molecular formula C23H20N2O5 B390620 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

Cat. No.: B390620
M. Wt: 404.4g/mol
InChI Key: VGCKWUAYSBMKKE-YYTNQIMQSA-N
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Description

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a furan ring, and a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of 3-methylphenoxyacetic acid: This can be achieved through the reaction of 3-methylphenol with chloroacetic acid in the presence of a base.

    Formation of 3-methylphenoxyacetyl hydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.

    Synthesis of the hydrazone intermediate: The hydrazide is reacted with an appropriate aldehyde or ketone to form the hydrazone.

    Coupling with 3-(2-furyl)-2-propenoic acid: The final step involves the coupling of the hydrazone intermediate with 3-(2-furyl)-2-propenoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the hydrazone and furan components.

    Methylcyclohexane: A simpler hydrocarbon with different functional groups.

Uniqueness

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its combination of a phenyl group, a furan ring, and a hydrazone linkage, which confer distinct chemical and biological properties.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C23H20N2O5/c1-17-4-2-5-21(14-17)29-16-22(26)25-24-15-18-7-9-20(10-8-18)30-23(27)12-11-19-6-3-13-28-19/h2-15H,16H2,1H3,(H,25,26)/b12-11+,24-15+

InChI Key

VGCKWUAYSBMKKE-YYTNQIMQSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3

Origin of Product

United States

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